molecular formula C12H13F2NO2 B13594279 2,2-Difluoro-1-(4-morpholinophenyl)ethanone

2,2-Difluoro-1-(4-morpholinophenyl)ethanone

Cat. No.: B13594279
M. Wt: 241.23 g/mol
InChI Key: BJIFIJYVMNOCNW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with a unique structure that includes a difluoroethyl ketone and a morpholine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with difluoroacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The difluoroethyl ketone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one: This compound has a trifluoroethyl group instead of a difluoroethyl group, which may affect its reactivity and applications.

    2-(2,4-Difluorophenyl)-2-(morpholin-4-yl)ethanamine:

Uniqueness

2,2-Difluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-one is unique due to its combination of a difluoroethyl ketone and a morpholine ring, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

2,2-Difluoro-1-(4-morpholinophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12F2N1O\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}_1\text{O}

This compound features a difluorinated ethanone moiety linked to a morpholinophenyl group, which may influence its interaction with biological targets.

The biological activity of this compound has been associated with several mechanisms:

  • Inhibition of Protein-Protein Interactions : Similar compounds have shown the ability to inhibit interactions between proteins involved in critical cellular processes. For instance, inhibitors targeting the eIF4E/eIF4G interaction have been studied extensively for their roles in cancer biology and translation regulation .
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 μM to 5 μM depending on the cell type tested.
  • Mechanistic Studies : Investigations into the mechanisms revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways. Flow cytometry analyses indicated an increase in Annexin V-positive cells upon treatment with this compound .
  • Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR, revealing that modifications at specific positions significantly affect potency and selectivity against target proteins involved in tumor growth and survival .

Case Studies

Several case studies have been documented regarding the application of this compound:

  • Case Study 1 : A study involving a panel of breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell proliferation by inducing G1 phase arrest and promoting apoptosis.
  • Case Study 2 : In a xenograft model of human leukemia, administration of this compound resulted in significant tumor regression compared to control groups, supporting its potential as a therapeutic agent .

Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyCell LineIC50 (μM)MechanismObservations
MCF-70.8ApoptosisInduces G1 arrest
HeLa1.5ApoptosisIncreased Annexin V+ cells
K5620.5Cell Cycle ArrestSignificant tumor regression in vivo

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

2,2-difluoro-1-(4-morpholin-4-ylphenyl)ethanone

InChI

InChI=1S/C12H13F2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2

InChI Key

BJIFIJYVMNOCNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C(F)F

Origin of Product

United States

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